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molecular formula C8H5ClN2O2 B8738724 2,3-dihydro-2-oxo-1H-benzimidazol-1-ylcarbonyl chloride CAS No. 65657-53-6

2,3-dihydro-2-oxo-1H-benzimidazol-1-ylcarbonyl chloride

Cat. No. B8738724
M. Wt: 196.59 g/mol
InChI Key: WPWFNAFNXXIJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06069152

Procedure details

To a 1 L, 3-neck round bottom flask fitted with a thermometer, condenser, and an addition funnel was placed 2-hydroxybenzimidazole (36.9 g, 275 mmol), 275 mg of activated charcoal, and 750 mL of dry tetrahydrofuran. The bis(trichloromethyl)carbonate (36.3 g, 122 mmol), dissolved in 100 mL of tetrahydrofuran, was added dropwise at room temperature. The addition funnel was replaced with a gas outlet tube that was dipped into an aqueous concentrated ammonium hydroxide trap. The mixture was heated at reflux for about 18 hours. The solids which formed were filtered and the filtrate was evaporated under reduced pressure to give 61.64 g of a white solid which was used in subsequent reactions without further purification. Yield: >100%.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
275 mg
Type
catalyst
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Cl:11][C:12]([O:15]C(=O)OC(Cl)(Cl)Cl)(Cl)Cl>O1CCCC1.C>[O:1]=[C:2]1[N:6]([C:12]([Cl:11])=[O:15])[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[NH:3]1

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
OC=1NC2=C(N1)C=CC=C2
Step Two
Name
Quantity
36.3 g
Type
reactant
Smiles
ClC(Cl)(Cl)OC(OC(Cl)(Cl)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
275 mg
Type
catalyst
Smiles
C
Step Four
Name
Quantity
750 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L, 3-neck round bottom flask fitted with a thermometer, condenser, and an addition funnel
ADDITION
Type
ADDITION
Details
was added dropwise at room temperature
CUSTOM
Type
CUSTOM
Details
The addition funnel was replaced with a gas outlet tube
CUSTOM
Type
CUSTOM
Details
that was dipped into an aqueous concentrated ammonium hydroxide trap
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solids which formed
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=C(N1C(=O)Cl)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 61.64 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 257%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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